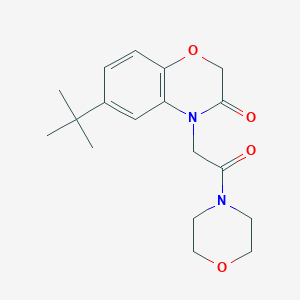![molecular formula C24H31NO5 B6139277 2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B6139277.png)
2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate is a chemical compound that is widely used in scientific research applications. It is an ester derivative of benzoic acid and is commonly referred to as EBA. This compound has gained significant attention due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of EBA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation. EBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. EBA has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
EBA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). EBA has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, EBA has been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which are important for the invasion and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
EBA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. EBA is also soluble in a wide range of solvents, which makes it suitable for various experimental conditions. However, EBA has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to work with in aqueous solutions. EBA can also exhibit non-specific binding to proteins, which can affect its bioactivity.
Zukünftige Richtungen
There are several future directions for the research on EBA. One potential direction is to investigate the use of EBA as a therapeutic agent for the treatment of various diseases, including cancer and HIV. Further studies are needed to elucidate the mechanism of action of EBA and to optimize its pharmacological properties. Another direction is to investigate the use of EBA as a tool for studying the role of COX-2 and NF-kB in inflammation and cell proliferation. EBA can also be used as a starting point for the synthesis of new compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of EBA involves the reaction of 2-ethoxyethanol with 4-aminobenzoic acid, followed by the reaction of the resulting product with 2-tert-butyl-4-methylphenol and acetic anhydride. The final product is obtained by purification through recrystallization. The synthesis method of EBA is well established and has been described in detail in various research articles.
Wissenschaftliche Forschungsanwendungen
EBA has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. EBA has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. EBA has been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer and HIV.
Eigenschaften
IUPAC Name |
2-ethoxyethyl 4-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-6-28-13-14-29-23(27)18-8-10-19(11-9-18)25-22(26)16-30-21-12-7-17(2)15-20(21)24(3,4)5/h7-12,15H,6,13-14,16H2,1-5H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXLQVPLFRWRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl 4-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6139198.png)
![1-[(1-methylcyclopropyl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B6139204.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6139211.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B6139233.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139248.png)
![1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6139253.png)
![2-(1-cyclohexyl-4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139262.png)
![7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6139269.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6139278.png)
![7-(4-isopropylbenzyl)-2-[5-(methoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6139290.png)